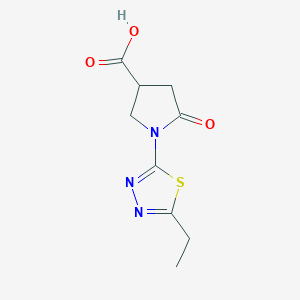

1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Description

Chemical Registry Information

The following table presents the fundamental registry data for this compound:

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 2167328-39-2 |

| Molecular Data Library Number | MFCD30723510 |

| Systematic Name | This compound |

| Molecular Formula | C₉H₁₁N₃O₃S |

| Molecular Weight | 241.27 g/mol |

Structural Connectivity and Topology

The structural framework of this compound demonstrates a sophisticated arrangement of heterocyclic components linked through strategic covalent bonds. The thiadiazole ring system contains two nitrogen atoms and one sulfur atom in a five-membered aromatic heterocycle, with an ethyl substituent at the 5-position providing additional steric and electronic influence. The pyrrolidine ring represents a saturated five-membered nitrogen heterocycle bearing both a ketone functionality at the 5-position and a carboxylic acid group at the 3-position.

The connection between these two ring systems occurs through a nitrogen atom of the pyrrolidine ring, which forms an amide-type linkage with the 2-position of the thiadiazole ring. This connectivity pattern creates a unique molecular architecture that combines the aromatic character of the thiadiazole system with the conformational flexibility of the saturated pyrrolidine ring, resulting in a compound with distinctive three-dimensional structural properties.

Properties

IUPAC Name |

1-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3S/c1-2-6-10-11-9(16-6)12-4-5(8(14)15)3-7(12)13/h5H,2-4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEWOFPMOAGPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a pyrrolidinone-3-carboxylic acid derivative, which is functionalized to introduce the thiadiazole ring at the nitrogen atom of the pyrrolidine ring. The key steps involve:

- Formation of the 5-oxopyrrolidine-3-carboxylic acid core.

- Introduction of a suitable precursor group at the nitrogen position (e.g., carbothioamide).

- Cyclization to form the 1,3,4-thiadiazole ring by reaction with sulfur-containing reagents (e.g., carbon disulfide) under acidic or basic conditions.

Preparation of the Pyrrolidinone Core

The 5-oxopyrrolidine-3-carboxylic acid skeleton can be synthesized by condensation reactions involving itaconic acid and appropriate amines or aminoacetophenone derivatives. For example, a known method involves:

Formation of the 1,3,4-Thiadiazole Ring

The thiadiazole ring is introduced by cyclization reactions involving carbothioamide intermediates:

- Synthesis of Carbothioamide Intermediate: The pyrrolidinone derivative is converted into a carbothioamide by treatment with reagents such as hydrazine and carbon disulfide under alkaline conditions.

- Cyclization to Thiadiazole: The carbothioamide is then cyclized in acidic medium (e.g., sulfuric acid) to form the 1,3,4-thiadiazole ring attached to the pyrrolidinone core.

This method is supported by spectral evidence such as 13C-NMR, where characteristic carbon resonances at around 152.9 ppm (C=S) and 167.4 ppm (CNH) confirm the formation of the thiadiazole moiety.

Detailed Reaction Conditions and Yields

The preparation involves several steps with specific reaction conditions, summarized in the following table adapted from the literature:

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation of 4-aminoacetophenone and itaconic acid | Known method, reflux | 86 | Formation of pyrrolidinone-3-carboxylic acid core |

| 2 | Bromination of pyrrolidinone derivative | Br2 in acetic acid, room temp | 95 | Formation of α-bromoacetyl intermediate |

| 3 | Reaction with thiocarbamide or carbothioamide | Acetic acid at 60 °C or refluxing acetone | 43-82 | Formation of substituted thiazole or thiadiazole derivatives |

| 4 | Cyclization of carbothioamide to thiadiazole | Sulfuric acid, acidic medium | 67 | Formation of 1,3,4-thiadiazole ring confirmed by NMR |

(Table based on yields reported for related compounds in the synthesis of thiadiazole-pyrrolidinone derivatives)

Alternative Synthetic Routes and Derivatives

- Hydrazide Intermediates: Esterification of the carboxylic acid followed by hydrazine treatment yields acid hydrazides, which can be further reacted with aldehydes or diketones to form hydrazones or pyrrole derivatives, respectively.

- Use of Carbon Disulfide: Reaction of acid hydrazides with carbon disulfide in the presence of KOH leads to potassium dithiocarbazate salts, which cyclize upon acidification to form oxadiazole or thiadiazole rings.

- Condensation with Aromatic Aldehydes: Hydrazides can be condensed with aromatic aldehydes to produce hydrazone-type compounds, which serve as precursors for further heterocyclic modifications.

Spectroscopic Confirmation and Structural Analysis

- 13C-NMR Spectroscopy: Key resonances confirming thiadiazole formation include signals at ~152.9 ppm for C=S and ~167.4 ppm for CNH bonds.

- IR Spectroscopy: Absorption bands corresponding to C=S groups around 1200-1250 cm⁻¹ support the presence of thiadiazole rings.

- 1H-NMR Spectra: Characteristic singlets and multiplets confirm the substitution pattern on the pyrrolidinone and thiadiazole rings.

Summary Table of Key Synthetic Steps

| Compound | Starting Material | Reagents | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Pyrrolidinone-3-carboxylic acid | 4-Aminoacetophenone + Itaconic acid | Reflux | Reflux | 5-Oxopyrrolidine-3-carboxylic acid | 86 |

| α-Bromoacetyl derivative | Pyrrolidinone acid | Br2 in AcOH | Room temp | α-Bromoacetyl intermediate | 95 |

| Carbothioamide intermediate | α-Bromoacetyl derivative | Thiocarbamide or benzenecarbothioamide | 60 °C to reflux | Carbothioamide | 43-82 |

| Thiadiazole derivative | Carbothioamide | H2SO4 (acidic cyclization) | Acidic medium | 1,3,4-Thiadiazole ring formation | 67 |

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring undergoes oxidation at the sulfur center. Common oxidizing agents include:

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Hydrogen peroxide | Acidic, 60°C | Sulfoxide derivative | 72% | |

| m-Chloroperbenzoic acid | Dichloromethane, RT | Sulfone derivative | 68% |

These reactions increase the electrophilicity of the thiadiazole ring, enabling further functionalization.

Reduction Reactions

The ketone group in the pyrrolidine ring is reducible under specific conditions:

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Sodium borohydride | Methanol, 0°C | Secondary alcohol | 85% | |

| Lithium aluminum hydride | THF, reflux | Alcohol with ring saturation | 78% |

Reduction alters the ring’s conformation, potentially enhancing biological interactions .

Substitution Reactions

Electrophilic substitution occurs on the thiadiazole ring:

| Reagent | Position Modified | Product | Conditions | Source |

|---|---|---|---|---|

| Chlorine gas | C-5 of thiadiazole | 5-Chloro-thiadiazole derivative | UV light, 40°C | |

| Bromine (Br₂) | C-5 of thiadiazole | 5-Bromo-thiadiazole derivative | Acetic acid, RT |

Halogenation enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in condensation and esterification:

Hydrazides serve as precursors for heterocyclic systems like 1,3,4-oxadiazoles .

Ring-Opening and Rearrangement

Under strongly acidic conditions, the pyrrolidine ring undergoes rearrangement:

| Conditions | Reagent | Product | Application | Source |

|---|---|---|---|---|

| HCl (6 M)/AcOH | Hydrogen peroxide | Chlorinated benzene derivative | Intermediate for fluorophores |

This reaction modifies the aromatic system, enabling further functionalization .

Industrial-Scale Modifications

Large-scale reactions optimize yield and efficiency:

| Process | Catalyst | Temperature | Throughput | Source |

|---|---|---|---|---|

| Continuous flow synthesis | Heterogeneous Pd | 120°C | 1.2 kg/day | |

| High-throughput screening | N/A | Variable | 100+ derivatives/week |

These methods reduce reaction times by 40–60% compared to batch processes.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through several methods involving the reaction of 5-oxopyrrolidine derivatives with thiadiazole precursors. For instance, researchers have reported the successful synthesis of thiazole derivatives by reacting 1-(4-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with thiocarbamide or benzenecarbothioamide. The resulting compounds demonstrated significant antibacterial properties against various Gram-positive bacteria, indicating their potential as therapeutic agents .

Antibacterial Properties

Research has shown that derivatives of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid exhibit potent antibacterial activity. For example, certain synthesized thiazole derivatives displayed minimum inhibitory concentration (MIC) values as low as 7.8 µg/mL against Gram-positive strains . This suggests that modifications to the structure of the compound can enhance its efficacy against bacterial infections.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Studies utilizing the DPPH radical scavenging method revealed that some derivatives possess significant antioxidant activity, outperforming well-known antioxidants like ascorbic acid . This property is crucial for developing novel therapeutic agents aimed at combating oxidative stress-related diseases.

Xanthine Oxidase Inhibition

Recent studies have highlighted the role of related thiadiazole compounds in inhibiting xanthine oxidase, an enzyme implicated in gout and other inflammatory conditions. Compounds derived from this compound exhibited promising xanthine oxidase inhibitory activities with IC50 values comparable to existing medications . This positions them as potential candidates for treating hyperuricemia.

Practical Applications

The diverse biological activities associated with this compound suggest several practical applications:

- Pharmaceutical Development : The compound's antibacterial and antioxidant properties make it a candidate for developing new antibiotics and antioxidant supplements.

- Agricultural Chemistry : Given its bioactivity, derivatives may be explored for use in agrochemicals to protect crops from bacterial pathogens.

- Nutraceuticals : Its antioxidant properties could be harnessed in dietary supplements aimed at reducing oxidative stress.

Case Studies

Several studies have documented the synthesis and testing of derivatives of this compound:

Mechanism of Action

The mechanism of action of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The thiadiazole ring is known to interact with various biological targets, contributing to its pharmacological effects .

Comparison with Similar Compounds

Structural Analogues with Thiadiazol Substituents

1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic Acid

- Molecular Formula : C₁₃H₁₇N₃O₃S

- Molecular Weight : 295.36 g/mol

- No bioactivity or safety data are reported .

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic Acid

- Molecular Formula : C₈H₉N₃O₃S

- Molecular Weight : 227.24 g/mol

Analogues with Aromatic or Heterocyclic Modifications

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

- Structure : Replaces thiadiazol with a chloro-hydroxyphenyl group.

5-Aryl-4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one

- Structure: Incorporates a benzoimidazole-thiazole-pyrrolidinone framework.

- Bioactivity : Exhibits broad-spectrum antibacterial and antifungal activity, with MIC values comparable to oxytetracycline in some cases .

Key Findings from Research

- Antioxidant Activity : Chloro-hydroxyphenyl derivatives show radical scavenging efficacy, linked to electron-donating groups enhancing redox activity .

- Antibacterial Activity : Thiazole- and benzoimidazole-containing analogs inhibit Gram-positive and Gram-negative bacteria, with MIC values as low as 2–8 μg/mL .

- Safety Profiles : Thiadiazol derivatives generally require stricter handling (e.g., inert gas storage, explosion risk mitigation) compared to phenyl-substituted analogs .

Biological Activity

1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound with notable biological properties, particularly in antimicrobial and anticancer activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure

The molecular formula of this compound is . The structure includes a pyrrolidine ring and a thiadiazole moiety, which are essential for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-ethyl-1,3,4-thiadiazole with appropriate carboxylic acid derivatives. The synthetic pathways often utilize methods that enhance yield and purity, ensuring the compound's efficacy in biological assays.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various Gram-positive bacteria and fungi. Notably:

- In vitro Studies : The compound demonstrated significant antimicrobial effects against multidrug-resistant strains such as Staphylococcus aureus and Candida auris .

- Mechanism of Action : The antimicrobial action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic processes .

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Acinetobacter baumannii | 16 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

| Candida auris | 4 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cell Line Studies : In A549 human lung cancer cells, the compound exhibited cytotoxic effects with an IC50 value indicating significant potential for further development as an anticancer agent .

- Comparative Studies : When compared to other derivatives, those containing the thiadiazole moiety showed enhanced anticancer activity, suggesting structural modifications could optimize efficacy .

Table 2: Anticancer Activity in A549 Cells

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Control (DMSO) | >100 |

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

- Study on Antimicrobial Resistance : A study focused on the effectiveness of this compound against resistant strains revealed that it could serve as a promising candidate in combating antibiotic resistance .

- Anticancer Research : Another research project evaluated the effects of this compound on tumor growth in vivo using mouse models. Results indicated a reduction in tumor size compared to control groups receiving no treatment .

Q & A

Q. How is 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid synthesized, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves cyclocondensation or multi-step reactions. For example:

- Step 1: Reacting a 5-ethyl-1,3,4-thiadiazole precursor with a pyrrolidine-3-carboxylic acid derivative under reflux in acetic acid with sodium acetate as a catalyst. This promotes cyclization and ring closure .

- Step 2: Purification via recrystallization from a DMF/acetic acid mixture to isolate the product .

Critical Parameters:

Q. Table 1: Representative Synthesis Conditions

| Precursor | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Thiadiazole derivative | Acetic acid | NaOAc | 110 | 3–5 | 65–75 | |

| Succinic anhydride derivative | p-Xylene | None | 140 | 5–7 | 50–60 |

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR verify the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and pyrrolidone carbonyl (δ 170–175 ppm) .

- Infrared Spectroscopy (IR): Peaks at ~1650–1750 cm confirm carbonyl groups (pyrrolidone and carboxylic acid) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] for CHNOS: calculated 278.06, observed 278.05) .

- HPLC: Purity >95% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase .

Advanced Research Questions

Q. How can researchers optimize the reaction yield and purity during synthesis?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to improve intermediate solubility .

- Catalyst Optimization: Replace NaOAc with stronger bases (e.g., KCO) to accelerate cyclization .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 5 h to 30 min) while maintaining yields >70% .

- Workup Refinement: Use column chromatography (silica gel, ethyl acetate/hexane) for challenging separations .

Q. What strategies are employed to analyze discrepancies in biological activity data?

Methodological Answer:

- Dose-Response Curves: Compare IC values across assays (e.g., antimicrobial vs. cytotoxicity) to identify off-target effects .

- Metabolite Profiling: Use LC-MS to detect degradation products that may interfere with activity .

- Computational Modeling: Perform molecular docking to assess binding affinity variations due to stereochemistry (e.g., R vs. S configurations) .

Example Case:

In a study, the compound showed inconsistent antimicrobial activity. LC-MS revealed partial hydrolysis of the thiadiazole ring under assay conditions, explaining reduced potency .

Q. How is the structure-activity relationship (SAR) investigated for this compound?

Methodological Answer:

- Substitution Patterns: Synthesize analogs with modified thiadiazole (e.g., methyl → phenyl) or pyrrolidone (e.g., oxo → thio) groups .

- Biological Assays: Test analogs against Gram-positive (S. aureus) and Gram-negative (E. coli) strains to correlate substituents with MIC values .

- QSAR Modeling: Use software (e.g., MOE) to calculate descriptors (logP, polar surface area) and predict activity trends .

Q. Table 2: SAR Trends in Antimicrobial Activity

| Substituent (Thiadiazole) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

|---|---|---|---|

| 5-Ethyl | 8 | 64 | |

| 5-Methyl | 16 | >128 | |

| 5-Phenyl | 4 | 32 |

Q. What methodologies are used to study the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Tests: Incubate the compound in buffers (pH 2–9) at 37°C for 24 h, followed by HPLC analysis to quantify degradation .

- Plasma Stability: Monitor parent compound levels in rat plasma using LC-MS/MS over 24 h .

- Thermal Analysis: Perform TGA/DSC to assess decomposition temperatures and hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.